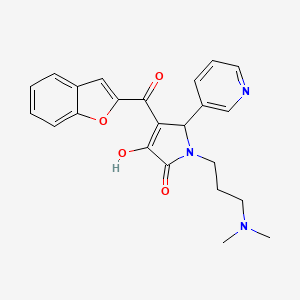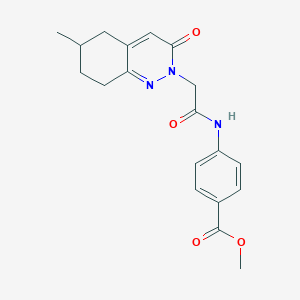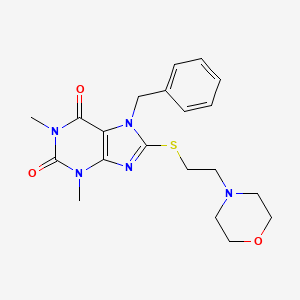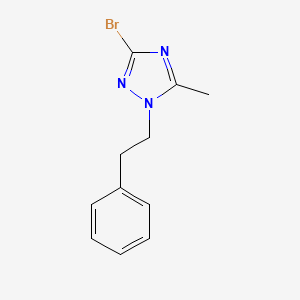
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one" is a penta-substituted pyrrole derivative synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the compound was studied using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .
Synthesis Analysis
The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound .
Molecular Structure Analysis
The molecular structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .
Chemical Reactions Analysis
The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .
Physical and Chemical Properties Analysis
The compound exhibited good inhibition efficiency on the steel S300 surface by blocking the active sites. The structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .
Relevant Case Studies
No relevant case studies were found in the provided abstracts.
References
- Synthesis, structural characterization, theoretical studies and corrosion inhibition of a new pyrrole derivative:1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Scientific Research Applications
Synthesis and Chemical Reactivity
- Generation of Structurally Diverse Compounds : The use of similar compounds as starting materials in alkylation and ring closure reactions enables the generation of a structurally diverse library of compounds, showcasing the versatility of these molecules in organic synthesis (Roman, 2013).
- Electrochemical Behavior : Research into the electrochemical behavior of derivatives highlights the nuanced reactions these compounds can undergo in specific media, contributing to the understanding of their chemical properties and potential for synthesis of complex molecules (David et al., 1995).
- Organocatalysis : The compound and its derivatives have been examined for their role in organocatalytic reactions, offering insights into the development of more efficient synthetic pathways for producing a wide range of chemical products (Benohoud et al., 2011).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Assemblies : Studies on supramolecular assemblies involving similar compounds explore their potential in crystal engineering, highlighting their ability to form complex structures with potential applications in materials science (Arora & Pedireddi, 2003).
Synthesis of Novel Compounds
- Novel Synthetic Pathways : Research on novel synthetic pathways using these compounds as intermediates or reactants demonstrates their utility in the creation of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh et al., 2007).
Antioxidant Properties
- Chain-Breaking Antioxidants : Certain derivatives have been synthesized and studied for their antioxidant properties, contributing to the development of new compounds with potential applications in preventing oxidative stress-related damage (Wijtmans et al., 2004).
Analytical Chemistry
- Hydroxy Compound Determination : The catalytic activity of related compounds in the acetylation of hydroxy groups has been utilized in analytical chemistry for the determination of hydroxy compounds, showcasing the practical applications of these molecules in analytical methodologies (Connors & Albert, 1973).
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-25(2)11-6-12-26-20(16-8-5-10-24-14-16)19(22(28)23(26)29)21(27)18-13-15-7-3-4-9-17(15)30-18/h3-5,7-10,13-14,20,28H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWXXENQVMWZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)





![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)

![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)
![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)